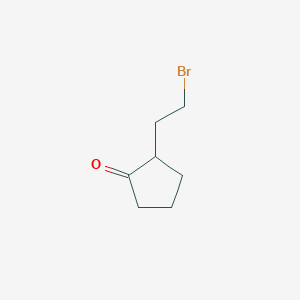
2-(2-Bromoethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H11BrO and a molecular weight of 191.07 g/mol It is a cyclopentanone derivative, characterized by the presence of a bromoethyl group attached to the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)cyclopentan-1-one typically involves the bromination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyclopentanone derivatives.
Oxidation: Formation of cyclopentanone carboxylic acids.
Reduction: Formation of cyclopentanol or cyclopentane.
Applications De Recherche Scientifique
2-(2-Bromoethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The carbonyl group in the cyclopentanone ring is susceptible to nucleophilic attack, leading to various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethyl)cyclopentan-1-one
- 2-(2-Iodoethyl)cyclopentan-1-one
- 2-(2-Fluoroethyl)cyclopentan-1-one
Uniqueness
2-(2-Bromoethyl)cyclopentan-1-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is a better leaving group than chloro and fluoro, making it more reactive in substitution reactions. Additionally, the compound’s specific steric and electronic properties make it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(2-bromoethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJLOYLDTKXDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2877729.png)
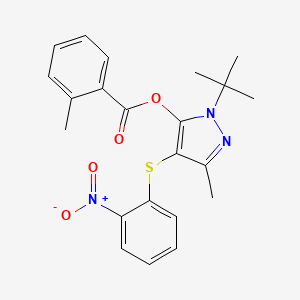

![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2877733.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)
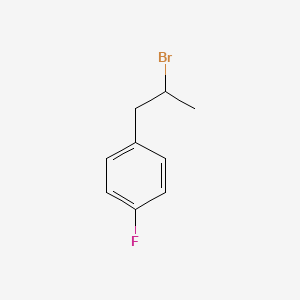

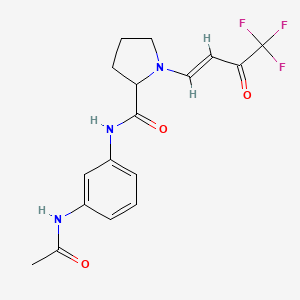
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2877740.png)
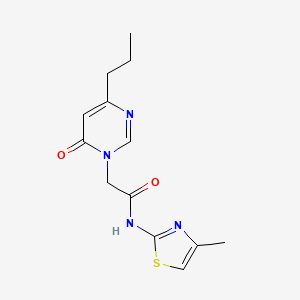
methanone](/img/structure/B2877744.png)
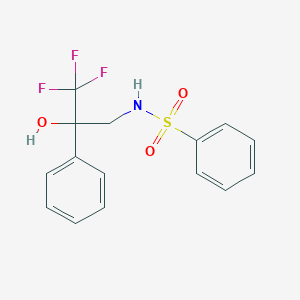
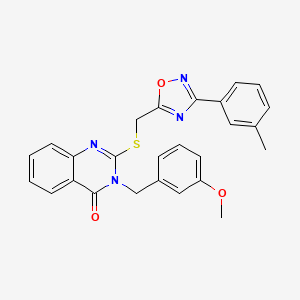
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)
